N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine
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Overview
Description
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine is a chemical compound characterized by the presence of a brominated benzodioxole moiety attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine typically involves the bromination of benzo[d][1,3]dioxole followed by a series of reactions to introduce the ethanamine group. One common method includes:
Bromination: Benzo[d][1,3]dioxole is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromobenzo[d][1,3]dioxole.
Formylation: The brominated product is then subjected to formylation using formaldehyde and a base like sodium hydroxide to introduce a formyl group.
Reductive Amination: The formylated intermediate undergoes reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps, and large-scale reductive amination processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethanamine group may facilitate binding to biological targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d][1,3]dioxole: Lacks the ethanamine group but shares the brominated benzodioxole core.
N-(benzo[d][1,3]dioxol-5-yl)methyl)ethanamine: Similar structure without the bromine atom.
6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine: Chlorine substituted analog.
Uniqueness
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine is unique due to the presence of both the brominated benzodioxole and ethanamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-12-5-7-3-9-10(4-8(7)11)14-6-13-9/h3-4,12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFXFVFPOJAMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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